![molecular formula C18H6Br4N2O B13755475 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one CAS No. 26011-65-4](/img/structure/B13755475.png)
8,9,10,11-Tetrabromo-12H-phthaloperin-12-one
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Overview
Description
8,9,10,11-Tetrabromo-12H-phthaloperin-12-one: is a chemical compound with the molecular formula C18H6Br4N2O and a molecular weight of 585.875 g/mol . It is known for its bright red color and is primarily used in various industrial applications, including the coloring of polystyrene, ABS resin, polymethyl methacrylate resin, acetate, and polyvinyl chloride (PVC) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one typically involves the bromination of a precursor compound. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as chloroform or acetic acid. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination of the desired positions on the molecule .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination processes using automated equipment to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to obtain a product with the desired properties .
Chemical Reactions Analysis
Types of Reactions: 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the conditions used.
Reduction Reactions: Reduction of the compound can lead to the removal of bromine atoms or the reduction of other functional groups present.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidation states or reduced forms of the compound .
Scientific Research Applications
Chemistry: 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one is used in chromatography for the separation and analysis of complex mixtures. It is particularly useful in high-performance liquid chromatography (HPLC) due to its unique properties .
Biology and Medicine: Its ability to interact with biological molecules makes it a candidate for studying drug interactions and metabolic pathways .
Industry: In addition to its use in coloring various materials, this compound is also used in the production of advanced materials and coatings. Its stability and color properties make it suitable for use in high-performance applications .
Mechanism of Action
The mechanism of action of 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one involves its interaction with specific molecular targets. The bromine atoms present in the compound can form strong interactions with various biological molecules, influencing their function and activity. The exact pathways and molecular targets depend on the specific application and conditions used .
Comparison with Similar Compounds
8,9,10,11-Tetrachloro-12H-phthaloperin-12-one: Similar in structure but with chlorine atoms instead of bromine.
8,9,10,11-Tetrabromo-12H-isoindolo[2,1-a]perimidin-12-one: A structural isomer with a different arrangement of atoms.
Uniqueness: 8,9,10,11-Tetrabromo-12H-phthaloperin-12-one is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly useful in applications requiring high stability and specific interactions with other molecules .
Biological Activity
8,9,10,11-Tetrabromo-12H-phthaloperin-12-one is a polybrominated aromatic compound notable for its complex structure and unique biological properties. With a molecular formula of C18H8Br4N2O and a molecular weight of approximately 585.87 g/mol, this compound is recognized for its potential applications in various fields, including materials science and biomedicine. The presence of four bromine atoms enhances its stability and biological activity, making it a subject of interest in scientific research.
Chemical Structure and Properties
The compound's structure consists of a phthaloperin core with multiple bromine substituents, which significantly influence its chemical reactivity and biological interactions. The bromine atoms can participate in nucleophilic substitution reactions, leading to the formation of various derivatives that can exhibit different biological activities.
Biological Activity Overview
Research has indicated that this compound interacts with cellular membranes and proteins due to its lipophilic nature. This interaction is crucial for understanding its potential as an inhibitor of specific enzymes involved in metabolic pathways.
The mechanism of action involves the compound's binding affinity to various biological targets. Studies suggest that it may inhibit enzyme activities by interacting with their active sites or altering membrane dynamics. Such interactions can influence several biochemical pathways, including metabolic processes.
Case Studies
- Enzyme Inhibition Studies : A series of in vitro studies have demonstrated that this compound can inhibit cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to altered pharmacokinetics of co-administered drugs.
- Cell Membrane Interaction : Another study explored the compound's ability to integrate into lipid bilayers. The findings indicated that it disrupts membrane integrity at higher concentrations, leading to increased permeability and potential cytotoxic effects on cultured cells.
- Toxicological Assessments : Toxicity studies have shown that exposure to this compound can lead to adverse effects in model organisms. For instance, repeated dose toxicity tests revealed significant changes in liver function markers at elevated doses.
Data Table: Summary of Biological Activities
Applications
The unique properties of this compound make it suitable for various applications:
- Industrial Uses : It is utilized in the production of pigments and thermal stabilizers for polymers.
- Biomedical Research : Its potential as an enzyme inhibitor opens avenues for drug development targeting metabolic disorders.
- Environmental Studies : Investigations into its environmental impact and degradation pathways are crucial due to its brominated nature.
Properties
CAS No. |
26011-65-4 |
---|---|
Molecular Formula |
C18H6Br4N2O |
Molecular Weight |
585.9 g/mol |
IUPAC Name |
5,6,7,8-tetrabromo-2,11-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),4(9),5,7,10,12,14,16(20),17-nonaen-3-one |
InChI |
InChI=1S/C18H6Br4N2O/c19-13-11-12(14(20)16(22)15(13)21)18(25)24-9-6-2-4-7-3-1-5-8(10(7)9)23-17(11)24/h1-6H |
InChI Key |
OHTFRFYHAZBZIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)N=C4C5=C(C(=C(C(=C5Br)Br)Br)Br)C(=O)N4C3=CC=C2 |
Origin of Product |
United States |
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